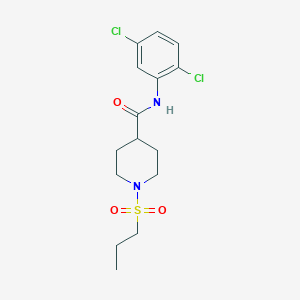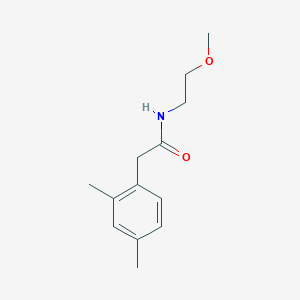
N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide, commonly known as PSNCBAM-1, is a synthetic compound that belongs to the class of piperidinecarboxamides. It is a potent and selective antagonist of the cannabinoid receptor 1 (CB1) and has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
PSNCBAM-1 acts as a competitive antagonist of the N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide receptor, which is predominantly expressed in the central nervous system. It binds to the receptor and prevents the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol, which are involved in the regulation of appetite, pain, and mood.
Biochemical and physiological effects:
Studies have shown that PSNCBAM-1 can effectively block the effects of cannabinoids on food intake, body weight, and glucose metabolism. It has also been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using PSNCBAM-1 in lab experiments is its high selectivity and potency for the N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide receptor. This allows for precise manipulation of the receptor without affecting other signaling pathways. However, one limitation of using PSNCBAM-1 is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on PSNCBAM-1. One area of interest is the development of more potent and selective N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide antagonists for the treatment of obesity and metabolic disorders. Another direction is the investigation of the potential therapeutic applications of this compound antagonists in the treatment of addiction and psychiatric disorders. Finally, the development of novel delivery methods for PSNCBAM-1 could improve its solubility and bioavailability in vivo.
Méthodes De Synthèse
The synthesis of PSNCBAM-1 involves a multi-step process that starts with the reaction of 2,5-dichloroaniline with propylsulfonyl chloride to form 2,5-dichlorophenylpropylsulfonamide. This intermediate is then treated with sodium hydride and 1-bromo-4-piperidinecarboxylic acid to yield PSNCBAM-1.
Applications De Recherche Scientifique
PSNCBAM-1 has been widely used in scientific research to study the role of the N-(2,5-dichlorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide receptor in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of obesity, diabetes, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)-1-propylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3S/c1-2-9-23(21,22)19-7-5-11(6-8-19)15(20)18-14-10-12(16)3-4-13(14)17/h3-4,10-11H,2,5-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTAGLHDQUJELX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[6-(4-morpholinyl)-4-pyrimidinyl]amino}carbonyl)benzamide](/img/structure/B5371642.png)
![methyl 2-{[2-cyano-3-(2-methyl-1H-indol-3-yl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5371647.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5371662.png)

![N-(3-fluoro-4-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5371670.png)

![N-benzyl-N'-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamide](/img/structure/B5371701.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-2-propen-1-one](/img/structure/B5371709.png)
![4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5371712.png)
![methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-2-butenoate](/img/structure/B5371718.png)
![N,N-diisobutyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5371721.png)
![[4-(dimethylamino)benzyl][2-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B5371741.png)
